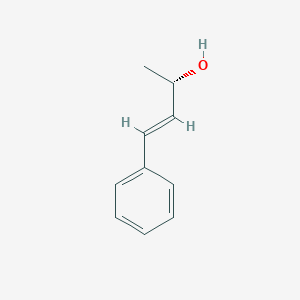

4-(4-tert-butylphenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-tert-butylphenyl)-1H-imidazole (4-TBI) is a synthetic organic compound that has been used in numerous scientific research applications. It is a heterocyclic aromatic compound, consisting of a tert-butyl group and a 1H-imidazole moiety. 4-TBI is a versatile compound that has been used in a variety of applications, such as drug discovery, drug delivery, and nanomaterials.

Wissenschaftliche Forschungsanwendungen

4-(4-tert-butylphenyl)-1H-imidazole has been used in a variety of scientific research applications, such as drug discovery, drug delivery, and nanomaterials. In drug discovery, 4-(4-tert-butylphenyl)-1H-imidazole has been used to study the effects of various drugs on cells. It has also been used in drug delivery systems, as it can be used to bind drugs to specific target sites. In addition, 4-(4-tert-butylphenyl)-1H-imidazole has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.

Wirkmechanismus

The mechanism of action of 4-(4-tert-butylphenyl)-1H-imidazole is not yet fully understood. However, it is known that 4-(4-tert-butylphenyl)-1H-imidazole binds to certain proteins and enzymes in the body, which can lead to changes in the structure and function of these proteins and enzymes. This can lead to a variety of physiological effects, such as changes in the metabolism, transport, and uptake of drugs.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(4-tert-butylphenyl)-1H-imidazole are not yet fully understood. However, it is known that 4-(4-tert-butylphenyl)-1H-imidazole binds to certain proteins and enzymes in the body, which can lead to changes in the structure and function of these proteins and enzymes. This can lead to a variety of physiological effects, such as changes in the metabolism, transport, and uptake of drugs. In addition, 4-(4-tert-butylphenyl)-1H-imidazole has been shown to have antioxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(4-tert-butylphenyl)-1H-imidazole in lab experiments include its relatively easy synthesis, its ability to bind to proteins and enzymes, and its antioxidant and anti-inflammatory properties. However, there are some limitations to using 4-(4-tert-butylphenyl)-1H-imidazole in lab experiments, such as its potential toxicity and the lack of information regarding its long-term effects.

Zukünftige Richtungen

Future research on 4-(4-tert-butylphenyl)-1H-imidazole should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should be conducted to investigate the potential toxicity of 4-(4-tert-butylphenyl)-1H-imidazole and its long-term effects. Finally, future research should focus on developing new applications for 4-(4-tert-butylphenyl)-1H-imidazole, such as its use in drug delivery systems and nanomaterials.

Synthesemethoden

The synthesis of 4-(4-tert-butylphenyl)-1H-imidazole is relatively straightforward and can be accomplished by reacting 4-tert-butylphenol with 2-aminobenzimidazole in a two-step process. The first step involves the formation of an imine by reacting the two reactants in a solvent such as ethanol. The second step involves the reduction of the imine to the desired product, 4-(4-tert-butylphenyl)-1H-imidazole. This reaction can be carried out using a variety of reducing agents, such as sodium borohydride, lithium aluminum hydride, or zinc-copper couple.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-tert-butylphenyl)-1H-imidazole involves the reaction of 4-tert-butylbenzaldehyde with ethylenediamine to form 4-(4-tert-butylphenyl)-1,2-diamine, which is then cyclized with glyoxal to yield the final product.", "Starting Materials": [ "4-tert-butylbenzaldehyde", "ethylenediamine", "glyoxal" ], "Reaction": [ "Step 1: 4-tert-butylbenzaldehyde is reacted with ethylenediamine in ethanol at reflux temperature to form 4-(4-tert-butylphenyl)-1,2-diamine.", "Step 2: The resulting 4-(4-tert-butylphenyl)-1,2-diamine is then reacted with glyoxal in ethanol at reflux temperature to form 4-(4-tert-butylphenyl)-1H-imidazole.", "Step 3: The product is then purified by recrystallization from ethanol." ] } | |

CAS-Nummer |

104672-21-1 |

Produktname |

4-(4-tert-butylphenyl)-1H-imidazole |

Molekularformel |

C13H16N2 |

Molekulargewicht |

200.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.